Product packaging for Ciliatocholic acid(Cat. No.:CAS No. 13222-48-5)

Ciliatocholic acid

Cat. No.: B1258995
CAS No.: 13222-48-5
M. Wt: 515.6 g/mol
InChI Key: BGUPNWPPECTFDP-HZAMXZRMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciliatocholic acid is a specialized bile acid compound provided as a high-purity reference standard for research purposes. Bile acids are a rapidly expanding class of metabolites known to function as critical signaling molecules that regulate nutrient absorption, immune homeostasis, and metabolic pathways through interactions with nuclear and G-protein coupled receptors . The expanding diversity of bile acids, which includes hundreds of novel structures and modifications introduced by the gut microbiome, highlights their central role in host physiology and disease . Research in this field is crucial for advancing our understanding of digestive health, liver function, and the gut-liver axis. This product is intended for use in mass spectrometry, in vitro assays, and other laboratory studies to help elucidate the complex roles of bile acids in biological systems. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H46NO7P B1258995 Ciliatocholic acid CAS No. 13222-48-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13222-48-5

Molecular Formula

C26H46NO7P

Molecular Weight

515.6 g/mol

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylphosphonic acid

InChI

InChI=1S/C26H46NO7P/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H2,32,33,34)/t15-,16+,17-,18-,19+,20+,21-,22+,24+,25+,26-/m1/s1

InChI Key

BGUPNWPPECTFDP-HZAMXZRMSA-N

SMILES

CC(CCC(=O)NCCP(=O)(O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)NCCP(=O)(O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)NCCP(=O)(O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Synonyms

ciliatocholic acid

Origin of Product

United States

Occurrence and Distribution in Biological Systems

Discovery and Initial Characterization in Animal Species

The initial discovery and characterization of ciliatocholic acid were pivotal in understanding its place within the broader family of bile acids. A significant breakthrough came from research focused on the composition of bovine bile.

A study published in the Journal of Biochemistry detailed the investigation into the occurrence of this compound in the gallbladder bile of cattle. nih.govoup.com The researchers successfully synthesized this compound to determine its elemental analysis, melting point, and infrared spectrum, which served as a reference for its identification in natural sources. nih.govoup.com An isolation procedure was developed using a Dowex-1 anion exchange resin column, which allowed for the separation of different bile acid conjugates. nih.govoup.com

Through this meticulous process, this compound was identified in the fraction eluted with 0.01 N HCl in 50% ethanol. nih.govoup.com The amount of this compound was quantified to be 158 µg (as ciliatine) per 100 ml of gallbladder bile. nih.govoup.com To confirm its identity, the isolated compound underwent further purification by preparative thin-layer chromatography and was subjected to analysis of its hydrolytic stability and phosphorus content. nih.govoup.com These analyses conclusively confirmed the presence of a small but significant amount of this compound in bovine gallbladder bile. nih.govoup.com This discovery expanded the known diversity of bile acid conjugates in mammals. nih.govdntb.gov.ua

Presence and Association in Other Biological Matrices (excluding human clinical trial data)

The term "biological matrix" refers to the complex mixture of molecules that make up a biological sample, which can include proteins, lipids, and other metabolites. nih.govnih.govyoutube.com The composition of this matrix can significantly influence the analysis of specific compounds. nih.gov While the primary discovery of this compound was in bovine bile, its presence is not necessarily limited to this single biological matrix or species. nih.govoup.com The study of bile acid profiles across different species and within various biological fluids and tissues is an active area of research. nih.gov For instance, comprehensive analyses of bile acid composition have been conducted in various species, including mammals and poultry, to understand interspecies differences. nih.gov These studies often utilize advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify a wide range of bile acids in matrices such as liver and small intestine tissues. nih.gov Although direct identification of this compound in other specific matrices is not extensively documented in the provided search results, the established methodologies for bile acid analysis across different biological samples provide the framework for its potential discovery in other contexts. nih.govresearchgate.net

Comparative Analysis of Bile Acid Pools Across Species

The composition of the bile acid pool is not uniform across the animal kingdom; significant variations exist in both the types of bile acids produced and their conjugation patterns. researchgate.netabdominalkey.comresearchgate.net

Bile acids are typically conjugated with amino acids to enhance their solubility and physiological function. nih.govnih.gov In mammals, the primary amino acids used for conjugation are glycine (B1666218) and taurine (B1682933). abdominalkey.comnih.gov However, the preference for glycine or taurine conjugation varies considerably among different mammalian species. abdominalkey.com For example, rats, cats, mice, sheep, and dogs predominantly use taurine, while pigs, hamsters, guinea pigs, and humans favor glycine. Rabbits, on the other hand, exclusively use glycine. abdominalkey.com

The evolutionary basis for these differences is complex. Research has shown that the ancestor of placental mammals and marsupials likely had two genes for bile acid conjugation, BAAT and BAATP1. nih.gov Over time, various species have lost one of these genes, often in a reciprocal manner, suggesting that a single conjugating enzyme is generally sufficient. nih.gov The diversity of conjugated bile acids extends beyond just glycine and taurine, with other amino acid conjugates being discovered, highlighting the chemical impact of the gut microbiome on bile acid metabolism. nih.govresearchgate.net The distribution of bile salt hydrolase (BSH) genes, which are responsible for deconjugating bile acids, is also widespread across different microbial phyla, further influencing the bile acid pool. nih.govasm.org

Biosynthesis and Metabolic Pathways

Cholesterol Catabolism as a Precursor Pathway

The synthesis of all bile acids originates from cholesterol, making its catabolism the foundational step in the pathway. themedicalbiochemistrypage.org In mammals, this process occurs predominantly in the liver and is the primary route for cholesterol excretion. themedicalbiochemistrypage.org The conversion of the hydrophobic cholesterol molecule into more water-soluble bile acids involves a series of enzymatic reactions.

The classical or "neutral" pathway is the principal route for bile acid synthesis. themedicalbiochemistrypage.org It is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , which is located in the endoplasmic reticulum of hepatocytes. youtube.com This enzyme catalyzes the rate-limiting step in bile acid formation: the hydroxylation of cholesterol at the 7th position to produce 7α-hydroxycholesterol. youtube.comresearchgate.net This initial step is tightly regulated to maintain cholesterol and bile acid homeostasis. youtube.com Following this, a cascade of further enzymatic modifications to the steroid ring structure and shortening of the hydrocarbon side chain occurs, leading to the formation of the primary bile acid skeletons. youtube.com

Primary Bile Acid Formation and Host Conjugation Mechanisms

From the initial precursor, 7α-hydroxycholesterol, the biosynthetic pathway diverges to form the two primary bile acids in humans: cholic acid and chenodeoxycholic acid . researchgate.net The enzyme sterol 12α-hydroxylase (CYP8B1) is a key determinant in this divergence, as its action leads to the formation of cholic acid. researchgate.net

Before these primary bile acids are secreted from the liver into the bile, they undergo a critical modification known as conjugation. youtube.com This process, occurring within hepatocytes, links the bile acid's carboxylic acid group to an amino acid, typically glycine (B1666218) or taurine (B1682933) . youtube.com This conjugation is a two-step enzymatic process:

Activation: Bile acid-CoA synthetase (BACS) activates the bile acid by attaching coenzyme A, forming a bile acid-CoA thioester.

Amidation: Bile acid-CoA: amino acid N-acyltransferase (BAAT) catalyzes the transfer of the activated bile acid to either glycine or taurine. mdpi.com

This host-driven conjugation significantly increases the water solubility of the bile acids and reduces their cytotoxicity, converting them into "bile salts" like glycocholic acid and taurocholic acid, which are more effective at emulsifying dietary fats in the intestine. youtube.com

Table 1: Key Enzymes in Host Bile Acid Synthesis and Conjugation

EnzymeAbbreviationLocationFunction
Cholesterol 7α-hydroxylaseCYP7A1Hepatocyte (ER)Catalyzes the rate-limiting step in the classical bile acid pathway.
Sterol 12α-hydroxylaseCYP8B1Hepatocyte (ER)Directs synthesis towards cholic acid.
Bile acid-CoA synthetaseBACSHepatocyteActivates bile acids for conjugation.
Bile acid-CoA: amino acid N-acyltransferaseBAATHepatocyteConjugates bile acids with glycine or taurine.

Microbial Biotransformation Mechanisms

Upon secretion into the intestine, host-synthesized conjugated bile acids encounter the dense and metabolically active gut microbiota. These microbes dramatically alter the structure of bile acids through various biotransformations, leading to a diverse pool of secondary bile acids.

A recently discovered microbial modification is the re-conjugation of deconjugated primary bile acids with a novel range of amino acids, distinct from the host's use of glycine and taurine. oup.com This process gives rise to a class of compounds known as microbially conjugated bile acids (MCBAs) . oup.com Research has identified that gut microbes can conjugate cholic acid and other bile acids with amino acids such as:

Phenylalanine

Tyrosine

Leucine

Valine oup.com

These MCBAs, including phenylalanocholic acid, tyrosocholic acid, and leucocholic acid, represent a new dimension of bile acid diversity and function, created exclusively by the microbiome. oup.com

The formation of these unique amino acid-conjugated bile acids is entirely dependent on the metabolic activity of the gut microbiota. oup.com The process begins when gut bacteria, using enzymes called bile salt hydrolases (BSHs) , cleave the glycine or taurine from host-conjugated bile salts, resulting in deconjugated or "free" primary bile acids like cholic acid. nih.gov These free bile acids then become substrates for further microbial enzymatic activity, including the novel re-conjugation pathways that create MCBAs. oup.com Anaerobic bacteria, particularly within the phylum Firmicutes, are known to possess the enzymatic machinery required for these transformations.

The precise enzymatic mechanism for microbial bile acid conjugation is an area of active research. The leading hypothesis suggests that the same enzymes responsible for deconjugation, the bile salt hydrolases (BSHs), may also be responsible for conjugation. creative-proteomics.com It is proposed that under certain conditions, the BSH-catalyzed reaction can run in reverse, acting as a transferase to form a new amide bond between a free bile acid and a different amino acid present in the gut environment. creative-proteomics.com The specificity of a particular bacterium's BSH for different amino acids would dictate the profile of MCBAs it can produce. This reverse-catalysis mechanism is distinct from the host's BACS/BAAT pathway.

Enterohepatic Circulation and Systemic Distribution in Model Organisms

The vast majority of bile acids (over 95%) secreted into the intestine are reabsorbed and returned to the liver via the portal vein, a process known as enterohepatic circulation . nih.gov This efficient recycling mechanism allows the body to maintain a stable pool of bile acids for digestive and signaling purposes.

The primary site of active reabsorption for conjugated bile acids is the terminal ileum. nih.gov Microbially conjugated bile acids like those in the ciliatocholic acid family can also enter this circulation. Once reabsorbed, they travel to the liver, where they can be re-secreted into the bile or undergo further metabolism. A small fraction of the bile acid pool escapes reabsorption and is excreted, which is then replenished by de novo synthesis in the liver. nih.gov

Studies in model organisms have shown that MCBAs are not confined to the gut. They have been detected in the portal vein, liver, and systemic circulation, indicating they are absorbed from the intestine and distributed throughout the body. creative-proteomics.com Their presence in various tissues suggests they may have systemic signaling roles, acting on host receptors beyond the gastrointestinal tract.

Table 2: Summary of Metabolic Pathways

Pathway StageLocationKey Molecules InvolvedPrimary Outcome
Cholesterol Catabolism Liver (Hepatocyte)Cholesterol, CYP7A1Formation of 7α-hydroxycholesterol, the precursor for primary bile acids.
Primary Bile Acid Formation Liver (Hepatocyte)7α-hydroxycholesterol, CYP8B1Synthesis of cholic acid and chenodeoxycholic acid.
Host Conjugation Liver (Hepatocyte)Cholic acid, Glycine, Taurine, BAATFormation of water-soluble bile salts (e.g., glycocholic acid).
Microbial Deconjugation Intestinal LumenGlycocholic acid, Bile Salt Hydrolase (BSH)Release of free cholic acid and glycine.
Microbial Re-conjugation (MCBA formation) Intestinal LumenCholic acid, various amino acids (e.g., Leucine), BSH (hypothesized)Formation of novel microbially conjugated bile acids (e.g., Leucocholic acid).
Enterohepatic Circulation Gut-Liver AxisAll bile acid formsReabsorption and recycling of the bile acid pool.

Comparative Aspects of Bile Acid Metabolism Across Different Organisms

The metabolism of bile acids exhibits significant variation across different species, particularly concerning the types of primary bile acids synthesized and the specific amino acids used for conjugation. These differences reflect distinct evolutionary adaptations in digestive physiology.

The most common conjugations in mammals involve the amino acids glycine and taurine. nih.gov However, the discovery of this compound in bovine bile highlights a rare instance of conjugation with a phosphonate (B1237965) amino acid. The specific metabolic pathways, such as hydroxylation, sulfation, and glucuronidation, also show marked differences among organisms.

Below is a comparative overview of key aspects of bile acid metabolism in selected organisms.

OrganismPrimary Bile AcidsPrimary Conjugation MoietyHydroxylationSulfationGlucuronidation
HumanCholic acid, Chenodeoxycholic acidGlycine, TaurineLow (1.6%-22%)Major Pathway (4.8%-52%)Minor (<12%)
ChimpanzeeCholic acid, Chenodeoxycholic acidTaurine > GlycineLow (1.6%-22%)Major Pathway (4.8%-52%)Minor (<12%)
Cattle (Bovine)Cholic acid, Chenodeoxycholic acidGlycine, Taurine, Ciliatine Data Not Widely AvailableData Not Widely AvailableData Not Widely Available
DogCholic acid, Chenodeoxycholic acidTaurineModerateMinor (0.02%-14%)Major Pathway (10%-56%)
RatCholic acid, Chenodeoxycholic acid, α/β-Muricholic acidTaurineHigh (13%-80%), C6-β predominantMinor (0.02%-14%)Minor (<12%)
MouseCholic acid, Chenodeoxycholic acid, α/β-Muricholic acidTaurineHigh (13%-80%), C6-β predominantMinor (0.02%-14%)Minor (<12%)
RabbitCholic acid, Deoxycholic acidGlycineData Not Widely AvailableMinor (0.02%-14%)Minor (<12%)

Data compiled from multiple sources. Specific percentages for hydroxylation, sulfation, and glucuronidation are based on in vitro studies with liver S9 fractions and may vary.

Biological Roles and Mechanistic Investigations

Modulation of Nuclear Receptors and Signaling Pathways

Ciliatocholic acid, a bile acid conjugate produced by the gut microbiota, has been identified as an agonist for the Farnesoid X Receptor (FXR). ucsd.edunih.gov In vitro studies have demonstrated that these microbially-conjugated bile acids can activate FXR. ucsd.edunih.gov FXR is a nuclear receptor predominantly expressed in the liver and intestine that plays a critical role in regulating the synthesis and enterohepatic circulation of bile acids. nih.govnih.govfrontiersin.org

The activation of FXR by an agonist initiates a signaling cascade with significant downstream effects. nih.gov In animal models, oral administration of microbially-conjugated bile acids, such as this compound, resulted in a reduced expression of genes responsible for bile acid synthesis in the liver. ucsd.edunih.gov This effect is a hallmark of FXR activation. nih.gov The mechanism involves FXR inducing the expression of the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15/19 (FGF15/19 in mice/humans) in the intestine. frontiersin.orgmdpi.com These factors, in turn, inhibit the transcription of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govnih.govfrontiersin.org Therefore, by acting as an FXR agonist, this compound participates in the negative feedback regulation of bile acid production. ucsd.edunih.govfrontiersin.org

Table 1: Observed Effects of FXR Agonism by this compound and Similar Conjugates
Model SystemObservationDownstream ConsequenceReference
In Vitro (Cell-based assays)Activation of Farnesoid X Receptor (FXR)Initiation of FXR-mediated signaling pathways. ucsd.edu, nih.gov
In Vivo (Mouse models)Reduced expression of bile acid synthesis genes (e.g., CYP7A1).Decreased de novo synthesis of primary bile acids in the liver. ucsd.edu, nih.gov

Beyond FXR, bile acids can interact with other receptors, including the G-protein coupled receptor TGR5 and the Pregnane X Receptor (PXR). nih.govfrontiersin.org For instance, the secondary bile acid lithocholic acid (LCA) is a known agonist for both TGR5 and PXR. nih.gov Activation of TGR5 can lead to anti-inflammatory effects, while PXR plays a role in the detoxification of potentially toxic bile acids by inducing phase I detoxification enzymes like CYP3A. nih.govfrontiersin.orgnih.gov The activation of PXR by certain bile acids can also inhibit bile acid synthesis. nih.gov However, the direct interaction of this compound with TGR5 or PXR has not been specifically detailed in available research. While it belongs to the broader class of bile acids that are known to activate these receptors, its specific binding affinity and functional activity at TGR5 and PXR remain an area for further investigation. nih.govfrontiersin.org

Impact on Bile Acid Homeostasis and Synthesis Regulation

This compound directly influences bile acid homeostasis through its proven agonism of FXR. ucsd.edunih.gov The enterohepatic circulation of bile acids is a tightly regulated process designed to maintain a stable bile acid pool size while facilitating lipid digestion and absorption. nih.govnih.gov The synthesis of primary bile acids, cholic acid and chenodeoxycholic acid, from cholesterol in the liver is the principal regulatory point. nih.gov

Influence on Microbiome Composition and Function

The relationship between this compound and the gut microbiome is bidirectional. This compound is itself a product of microbial metabolism, representing a novel mechanism of bile acid transformation by gut bacteria. ucsd.edunih.govnih.gov Specifically, studies have identified a strong correlation between the presence of Clostridium species and the production of these unique amino acid-conjugated bile acids. nih.gov This finding implicates these microbes in the direct synthesis of this compound from host-derived cholic acid and the amino acid L-cysteine.

Proposed Physiological Functions in Host Organisms (mechanistic focus)

The primary proposed physiological function of this compound in the host is the regulation of metabolic pathways through the activation of the FXR nuclear receptor. ucsd.edunih.govnih.gov By acting as an FXR agonist, this compound integrates microbial metabolism with host metabolic control, particularly in the liver and intestine. frontiersin.orgfrontiersin.org This signaling is a key part of the host-microbiome crosstalk that maintains homeostasis. dntb.gov.ua

One significant mechanistic function is the protection of the intestine. nih.gov FXR activation is crucial for protecting the small intestine from bacterial overgrowth by regulating key antimicrobial pathways. nih.govd-nb.info Furthermore, through its regulation of the bile acid pool, this compound may indirectly influence lipid and glucose metabolism, as FXR is a known regulator of these processes. nih.govuzh.ch Studies have noted that these novel microbially-conjugated bile acids are found in higher abundance in patients with inflammatory bowel disease and cystic fibrosis, suggesting a potential, though not yet fully understood, role in the pathophysiology of these conditions. ucsd.edunih.gov However, further research is required to definitively establish the physiological role of these compounds in the host. ucsd.edunih.gov

Antimicrobial Properties and Immune System Modulation

While direct bactericidal or bacteriostatic properties of the this compound molecule itself have not been described, it significantly modulates the host's immune and antimicrobial systems. nih.gov This modulation is primarily achieved indirectly through the activation of FXR. nih.govd-nb.info

FXR activation in the intestine is known to regulate the expression of several antimicrobial factors, including inducible nitric oxide synthase, IL-18, angiogenin, and various antimicrobial peptides (AMPs). nih.govd-nb.info AMPs are essential components of the innate immune system that provide a first line of defense against pathogens. nih.govplos.orgrsc.org By stimulating FXR, this compound can enhance the host's innate immune capacity to control microbial populations in the gut. nih.gov

Furthermore, bile acid receptors, including FXR, are involved in modulating inflammatory responses. nih.gov FXR activation can exert anti-inflammatory effects, in part by repressing the activity of pro-inflammatory signaling pathways like NF-κB. nih.gov This suggests that this compound, as an FXR agonist, may contribute to an anti-inflammatory environment in the gut, thereby linking microbial metabolism to host immune homeostasis. nih.govnih.gov

Table 2: Summary of Mechanistic Roles of this compound
Biological AreaMechanismEffectReference
Bile Acid HomeostasisFXR agonism → Induction of SHP/FGF15/19 → Inhibition of CYP7A1Negative feedback regulation of bile acid synthesis. ucsd.edu, nih.gov, frontiersin.org
Host-Microbiome InteractionSynthesis by Clostridium species.A novel pathway of microbial bile acid metabolism. nih.gov, nih.gov
Immune System ModulationFXR-mediated induction of antimicrobial peptides and pathways.Enhanced intestinal innate immunity and protection from bacterial overgrowth. nih.gov, d-nb.info
InflammationInhibition of pro-inflammatory signaling pathways (e.g., NF-κB) via FXR.Contributes to an anti-inflammatory state. nih.gov

Synthetic Strategies and Chemical Derivatization

Laboratory Synthesis Approaches for Ciliatocholic Acid

The creation of this compound in a laboratory setting has primarily relied on established methodologies for bile acid conjugation, with specific adaptations to accommodate the unique phosphonic acid moiety of ciliatine.

Adaptation of Established Bile Acid Synthesis Methods (e.g., Bergström and Norman method)

The pioneering work on the synthesis of this compound utilized an adaptation of the method developed by Bergström and Norman for the synthesis of taurocholic acid. oup.comnih.gov This approach involves the activation of the cholic acid carboxyl group, followed by coupling with ciliatine. The general principle of this and similar methods, such as the mixed anhydride (B1165640) or condensing agent methods used for glycocholic acid synthesis, is the formation of an amide bond between the bile acid's carboxylic acid and the amino group of the conjugating molecule. frontiersin.org

Key steps in these synthetic routes typically include:

Protection of reactive groups: Hydroxyl groups on the steroid nucleus of cholic acid may need to be protected to prevent side reactions.

Activation of the carboxylic acid: The carboxyl group of cholic acid is converted into a more reactive species, such as an acid chloride or an active ester, to facilitate amide bond formation.

Coupling reaction: The activated cholic acid is reacted with ciliatine to form the amide linkage.

Deprotection: Any protecting groups are removed to yield the final this compound product.

Following synthesis, purification is often achieved using chromatographic techniques, such as column chromatography with anion exchange resins like Dowex-1, to isolate the final product. oup.comnih.gov

Challenges and Innovations in Steroidal Conjugate Synthesis

The synthesis of steroidal conjugates, including bile acid amides, presents several inherent challenges. nih.govmdpi.com These include the need for regioselective modifications, the management of multiple reactive functional groups, and the stereocontrolled construction of complex polycyclic systems. nih.gov The amphiphilic nature of bile acids, with a hydrophobic steroid backbone and a hydrophilic side chain, can also influence reaction conditions and purification strategies.

Innovations in synthetic chemistry are continually addressing these challenges. nih.gov For instance, the development of new catalytic methods, including transition metal catalysis and organocatalysis, has provided powerful tools for the selective functionalization of the steroid skeleton. nih.gov In the context of conjugation, methods like the use of condensing agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) have been shown to improve yields in the synthesis of related bile acid conjugates like glycocholic acid. frontiersin.org "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and functional group-tolerant strategy for linking steroids to other molecules, although its direct application to this compound synthesis is not yet documented. mdpi.com

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a promising area for exploring structure-activity relationships and developing new chemical entities with potential therapeutic applications. tandfonline.comacs.org While specific reports on a wide array of this compound analogs are limited, the principles for their synthesis can be inferred from the extensive work on other bile acid and steroidal conjugates. mdpi.comtandfonline.comnih.gov

Strategies for creating analogs could involve:

Modification of the steroid nucleus: Introducing or altering functional groups (e.g., hydroxyl, keto groups) on the cholic acid backbone.

Variation of the amino acid conjugate: Replacing ciliatine with other amino phosphonic acids or different classes of amino acids.

Alteration of the linker: Modifying the amide bond or introducing different types of linkages between the bile acid and the conjugating moiety.

A "synthesis-based reverse metabolomics" approach has recently been used to create and identify a vast library of novel amino acid-conjugated bile acids, demonstrating the potential for discovering previously unknown derivatives with biological relevance. researchgate.net This strategy, which involves synthesizing a library of potential compounds and then searching for their presence in metabolomic datasets, could be a powerful tool for discovering novel this compound analogs in biological systems. researchgate.net

Enzymatic Synthesis In Vitro and Biocatalytic Applications

The use of enzymes for the synthesis of this compound and its derivatives offers a green and highly selective alternative to traditional chemical methods. nih.gov Biocatalysis can overcome many of the challenges associated with chemical synthesis, such as the need for protecting groups and the control of stereochemistry.

Enzyme-Catalyzed Amide Conjugation

The formation of the amide bond in bile acid conjugates is a process naturally catalyzed by enzymes in the liver. frontiersin.org Specifically, the reaction is a two-step process involving bile acid-CoA synthetase (BACS) and bile acid-CoA:amino acid N-acyltransferase (BAAT). nih.gov These enzymes could potentially be harnessed for the in vitro synthesis of this compound.

Furthermore, other enzymes with amide-forming capabilities are being explored for bile acid conjugation. For example, bile salt hydrolase (BSH), an enzyme typically known for cleaving the amide bond of conjugated bile acids, has been shown to also possess N-acyltransferase activity, enabling it to conjugate amines to bile acids. nih.govasm.org This dual functionality suggests that BSH or similar enzymes could be engineered for the synthesis of specific bile acid amides. Another enzyme, peptidylglycine α-amidating monooxygenase (PAM), has been shown to catalyze the formation of bile acid amides from bile acid glycine (B1666218) conjugates. nih.gov While its activity on a phosphonic acid-containing substrate like this compound has not been reported, it represents another potential enzymatic route for the synthesis of bile acid amides.

Development of Cell-Free Systems for this compound Production (conceptual based on related work)

Cell-free protein synthesis (CFPS) systems are emerging as powerful platforms for the production of complex biomolecules, including those requiring multi-enzyme pathways. researchgate.netacs.orgnih.gov A conceptual cell-free system for this compound production could be designed by assembling the necessary enzymes for its synthesis in a reaction vessel.

Such a system would conceptually involve:

Enzymes for Ciliatine Biosynthesis: The pathway for ciliatine (2-aminoethylphosphonic acid) synthesis involves the rearrangement of phosphoenolpyruvate. psu.edu The enzymes responsible for this conversion would be required.

Enzymes for Bile Acid Conjugation: As described above, this would include BACS and BAAT, or potentially other enzymes with suitable N-acyltransferase activity.

Cofactors and Substrates: The system would need to be supplied with the necessary starting materials (e.g., cholic acid, a phosphorus source, an amino donor) and cofactors (e.g., ATP, Coenzyme A).

The development of cell-free systems for the production of other complex molecules, such as pyruvylated secondary cell wall polymers and resorcylic acid lactones, demonstrates the feasibility of this approach. frontiersin.orgnih.gov By optimizing reaction conditions and enzyme concentrations, a cell-free system could provide a highly controlled and efficient method for the on-demand synthesis of this compound. frontiersin.org Research into cell-free systems for detecting and synthesizing other bile acids is already underway, paving the way for future applications in the production of unique conjugates like this compound. researchgate.netacs.orgnih.gov

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of chemical compounds, based on the differential distribution of analytes between a stationary phase and a mobile phase. puritech.be For bile acids like ciliatocholic acid, various chromatographic methods are employed to isolate them from other related compounds, which is crucial for accurate quantification and further analysis. puritech.beplos.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of bile acids due to its versatility and applicability to a wide range of polar and nonpolar compounds. sigmaaldrich.comhplc.eu The technique separates compounds based on their interactions with a stationary phase (packed into a column) as a pressurized liquid mobile phase carries the sample through the column. derpharmachemica.com For bile acids, which are often structurally similar, reversed-phase HPLC (RP-HPLC) is the most common approach. derpharmachemica.comhplc.eu

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). derpharmachemica.comtransharmreduction.org The separation is based on the hydrophobic character of the bile acids. The addition of an ion-pairing agent or adjusting the pH of the mobile phase can enhance the retention and resolution of these acidic compounds. chromatographyonline.com Detection is often achieved using ultraviolet (UV) detectors, although bile acids have poor chromophores, necessitating detection at low wavelengths (around 210 nm). derpharmachemica.com More sensitive detection can be achieved with evaporative light-scattering detectors (ELSD) or by coupling the HPLC system to a mass spectrometer. hplc.eutandfonline.com

Table 1: Example HPLC Conditions for Bile Acid Analysis This table is a composite of typical conditions reported in the literature and may require optimization for specific applications.

ParameterDescriptionReference
ColumnReversed-phase C18 or C8 (e.g., Zorbax XDB-C8, Ascentis® Express AQ-C18) sigmaaldrich.comtransharmreduction.org
Mobile PhaseIsocratic or gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer, formic acid, or acetic acid in water) and organic modifier (e.g., acetonitrile, methanol). derpharmachemica.comekb.egmdpi.com
DetectionUV (210-240 nm), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) derpharmachemica.comtransharmreduction.orgtandfonline.com
Flow RateTypically 1.0 - 1.2 mL/min transharmreduction.org
TemperatureAmbient or controlled (e.g., 30-35 °C) hplc.eutransharmreduction.org

Gas Chromatography (GC) is a highly efficient separation technique, particularly for volatile and thermally stable compounds. nih.gov For the analysis of non-volatile compounds like bile acids, a chemical derivatization step is necessary to increase their volatility and thermal stability. nih.govsigmaaldrich.com This typically involves converting the carboxylic acid and hydroxyl groups into less polar and more volatile esters and ethers, for example, by methylation and trifluoroacetylation. nih.gov

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). mdpi.com Separation is achieved based on the compounds' boiling points and their interactions with the stationary phase. sigmaaldrich.com Flame ionization detection (FID) is commonly used for quantification, providing a response that is proportional to the mass of carbon atoms. mdpi.com For structural confirmation and enhanced specificity, GC is often coupled with mass spectrometry (GC-MS). nih.govijper.org Despite the need for derivatization, GC offers excellent resolution and sensitivity for bile acid profiling. nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative analysis of compounds. rjpbcs.com It has been historically significant in the study of bile acids, including the initial purification of this compound. oup.comnih.gov In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier like a glass plate. scielo.sa.cr

The sample is spotted onto the plate, which is then placed in a sealed chamber with a solvent system (the mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase, resulting in separation. scielo.sa.cr The separated spots are visualized using various reagents, such as sulfuric acid or anisaldehyde, followed by heating. scielo.sa.crresearchgate.net While primarily a qualitative tool, TLC can be used for preparative purposes to isolate specific compounds for further analysis. oup.comnih.gov

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines advantages of both gas and liquid chromatography. frontiersin.org It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. frontiersin.org Supercritical fluids have low viscosity and high diffusivity, which allows for faster separations and higher efficiency compared to HPLC. tandfonline.comlcms.cz

For the analysis of bile acids, a polar organic modifier like methanol is typically added to the supercritical CO2 to increase the mobile phase's solvating power. tandfonline.comtandfonline.com The separation is performed on packed columns similar to those used in HPLC. tandfonline.com SFC is particularly advantageous because it is compatible with a wide range of detectors, including flame ionization detection (FID), UV, evaporative light scattering detection (ELSD), and mass spectrometry (MS). frontiersin.orgtandfonline.commdpi.com The coupling of SFC with MS is more straightforward than with HPLC because the CO2 mobile phase is easily removed. frontiersin.org SFC has been successfully applied to the rapid and simultaneous analysis of multiple bile acids, including conjugated forms, in under 15 minutes. frontiersin.orglcms.cz

Mass Spectrometry (MS)-Based Detection and Structural Elucidation

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. rfi.ac.uk It is an indispensable tool for the structural elucidation and sensitive quantification of compounds like this compound. rfi.ac.uksigmaaldrich.com When coupled with a chromatographic separation technique, it provides both retention time and mass information, leading to highly specific and confident compound identification. chromatographyonline.com

The process involves ionizing the analyte, separating the resulting ions based on their m/z, and detecting them. The fragmentation pattern of a molecule, obtained through tandem mass spectrometry (MS/MS), provides a "fingerprint" that is crucial for determining its chemical structure. rfi.ac.uklibretexts.org

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the current gold standard for the comprehensive analysis of bile acids in complex biological samples. nih.govmdpi.com This approach combines the superior separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. frontiersin.orgchromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC), which uses columns packed with smaller particles (sub-2 µm), operates at higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity. nih.govmeasurlabs.com

In an LC-MS/MS system, the compounds eluting from the LC column are ionized, typically using electrospray ionization (ESI). The resulting ions are then guided into the mass spectrometer. For quantitative analysis, a technique called multiple reaction monitoring (MRM) is often employed. mdpi.com In MRM, the first mass spectrometer selects a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented. The second mass spectrometer monitors for a specific, characteristic fragment ion. This highly selective process minimizes background noise and allows for accurate quantification even at very low concentrations. mdpi.comchromatographyonline.com The development of UPLC-MS/MS methods has enabled the simultaneous quantification of dozens of free and conjugated bile acids in various matrices, including plasma, serum, and tissue, making it a vital tool in metabolomics and clinical research. lcms.czmdpi.com

Table 2: Comparison of LC-MS/MS and UPLC-MS/MS for Bile Acid Analysis

FeatureLC-MS/MSUPLC-MS/MSReference
Particle Size (Stationary Phase)3-5 µm< 2 µm mdpi.commeasurlabs.com
Analysis TimeLonger (e.g., >30 min)Shorter (e.g., <15 min) nih.govnih.gov
ResolutionGoodHigher, sharper peaks measurlabs.com
SensitivityHighVery High mdpi.commeasurlabs.com
ApplicationRoutine quantification and identification of bile acids.High-throughput metabolomics, biomarker discovery, detailed pharmacokinetic studies. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of bile acids, including this compound, particularly when high separation efficiency is required due to the structural similarity among these compounds. shimadzu.com However, due to their low volatility, bile acids necessitate a derivatization step prior to GC-MS analysis. shimadzu.comnih.gov This process chemically modifies the molecule to increase its volatility. For bile acids, this typically involves the esterification of the carboxylic acid group and the silylation of the hydroxyl groups. shimadzu.comsigmaaldrich.com

A common derivatization procedure involves methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com For instance, the carboxyl group can be methylated using TMS diazomethane, and the hydroxyl groups can be subsequently derivatized to their TMS ethers using a reagent like N-trimethylsilylimidazole (TMSI) with trimethylchlorosilane (TMCS) in pyridine. shimadzu.com

Once derivatized, the sample is introduced into the gas chromatograph, where the components are separated based on their boiling points and polarity as they pass through a capillary column. thermofisher.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, a plot of ion intensity versus mass-to-charge ratio (m/z), provides a molecular fingerprint that can be used to identify the compound. wikipedia.org For quantitative analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific fragment ions characteristic of the analyte, which enhances sensitivity and selectivity. nih.govunipi.it

Table 1: GC-MS Analysis Parameters for Bile Acids

Parameter Typical Condition
Derivatization Methylation of carboxyl group, Trimethylsilylation of hydroxyl groups shimadzu.com
Injection Mode Splitless unipi.it
Column Fused silica capillary column (e.g., 5% diphenyl-95% dimethylpolysiloxane) unipi.it
Carrier Gas Helium, Hydrogen, or Nitrogen thermofisher.com
Ionization Mode Electron Impact (EI) unipi.it
Detection Mode Full Scan or Selected Ion Monitoring (SIM) thermofisher.comunipi.it

Direct Analysis in Real Time - Corona Assisted Desorption (DART-CAD)

While specific applications of Direct Analysis in Real Time - Corona Assisted Desorption (DART-CAD) for this compound are not extensively documented in the provided search results, DART is a known ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. It works by exposing the sample to a stream of heated, metastable gas (like helium or nitrogen) which desorbs and ionizes the analytes. This technique is particularly advantageous for high-throughput screening.

Ionization Techniques (e.g., Electrospray Ionization - ESI) and Fragmentation Analysis

Electrospray ionization (ESI) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like bile acids, as it typically produces intact molecular ions with minimal fragmentation. nih.govrsc.org This is crucial for determining the molecular weight of the analyte. ESI can be operated in both positive and negative ion modes.

In positive ion mode, bile acids can be detected as protonated molecules [M+H]⁺ or as adducts with sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. awi.deunitn.it In negative ion mode, they are typically observed as deprotonated molecules [M-H]⁻. awi.de

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the selected molecular ion, providing structural information. rsc.org This is achieved by isolating the ion of interest and subjecting it to collision-induced dissociation (CID) with an inert gas. The resulting fragment ions are then analyzed. The fragmentation patterns are characteristic of the compound's structure. For example, in peptide-conjugated bile acids, fragmentation often occurs at the amide bond. oregonstate.edu The analysis of these fragmentation patterns is a powerful tool for the structural elucidation of unknown bile acids and for distinguishing between isomers. rsc.orgoregonstate.edu

Table 2: Common Ions and Fragmentation in ESI-MS of Bile Acids

Ion Mode Adduct/Ion Fragmentation Behavior
Positive [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ Loss of water (-18 u) is a common fragmentation pathway for hydroxylated steroids. oregonstate.edu Cleavage of side chains and peptide linkages. oregonstate.edu
Negative [M-H]⁻ Cleavage of acyl chains in phospholipids. nih.gov

Quantitative Mass Spectrometry: Stable Isotope Dilution Methods

Stable isotope dilution mass spectrometry (SID-MS) is considered the gold standard for the accurate quantification of endogenous compounds, including bile acids, in complex biological matrices. nih.govepa.govucl.ac.uk This method relies on the use of a stable isotope-labeled internal standard (IS) that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). nih.gov

The IS is added to the sample at a known concentration at the beginning of the sample preparation process. epa.gov Because the IS and the analyte have identical chemical and physical properties, they behave similarly during extraction, derivatization, and ionization, thus compensating for any sample loss or matrix effects that can cause ion suppression or enhancement. nih.gov

Quantification is based on the ratio of the mass spectrometric response of the analyte to that of the IS. nih.gov This ratio is then compared to a calibration curve generated from known concentrations of the analyte and a fixed concentration of the IS. This method provides high accuracy and precision. nih.govresearchgate.net For example, a deuterium-labeled analog of a bile acid could be used as an internal standard for its quantification. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. ipb.pt It provides detailed information about the carbon-hydrogen framework of a molecule. ipb.pt Recent advancements in NMR technology, particularly at high magnetic fields, have enabled the analysis of bile acids directly in biological fluids like bile. nih.gov

1D NMR (¹H, ¹³C) Applications

One-dimensional (1D) NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for structural characterization.

¹H NMR: The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). libretexts.org The chemical shifts of protons in bile acids are influenced by the stereochemistry and the nature and position of substituents on the steroid nucleus and the side chain. The acidic proton of the carboxylic acid group typically appears at a very downfield chemical shift (around 10-12 ppm). libretexts.org

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in a molecule. bhu.ac.in The chemical shift of each carbon is indicative of its chemical environment (e.g., aliphatic, olefinic, carbonyl). The carbonyl carbon of the carboxylic acid group in bile acids typically resonates in the range of 160-180 ppm. libretexts.org Proton-decoupled ¹³C NMR spectra, where each unique carbon appears as a single line, are most common. bhu.ac.in

Table 3: Typical NMR Chemical Shift Ranges for Carboxylic Acids

Nucleus Functional Group Approximate Chemical Shift (ppm)
¹H Carboxylic Acid (R-COO H) 10 - 12 libretexts.org
¹H α-Protons (-C H-COOH) 2 - 3 libretexts.org
¹³C Carbonyl (C =O) 160 - 180 libretexts.org

2D NMR Techniques (e.g., HSQC, J-resolved)

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structure of complex molecules like this compound by revealing correlations between different nuclei.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C or ¹⁵N. researchgate.netmdpi.com This allows for the unambiguous assignment of proton and carbon signals for each C-H bond in the molecule. researchgate.nethmdb.ca Variations of the HSQC experiment, such as HSQC-TOCSY, can provide information about protons that are part of the same spin system, further aiding in structural elucidation. researchgate.net

J-resolved Spectroscopy: 2D J-resolved spectroscopy separates chemical shifts and spin-spin coupling constants (J-couplings) onto two different frequency axes. nih.gov This is particularly useful for resolving crowded regions in the ¹H NMR spectrum, as it collapses complex multiplets into single peaks in one dimension, with the coupling information displayed in the second dimension. researchgate.netnih.gov This technique significantly enhances spectral resolution and facilitates the accurate measurement of J-coupling constants, which are valuable for determining the stereochemistry of the molecule. nih.gov

By combining these advanced analytical methodologies, researchers can achieve a comprehensive understanding of the chemical structure, properties, and biological significance of this compound.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
Cholic acid
Chenodeoxycholic acid
Deoxycholic acid
Glycocholic acid (GCA)
Glycochenodeoxycholic acid (GCDCA)
Glycodeoxycholic acid (GDCA)
Taurocholic acid (TCA)
Taurochenodeoxycholic acid (TCDCA)
Taurodeoxycholic acid (TDCA)
Propionic acid
Benzoic acid
Salicylic acid
Citramalic acid
Citric acid
Aristolochic acid
Karrikins
Lysergic acid
Ergovaline
Ergotamine
Ergocornine
Ergocryptine
Ergocrystine
Ergonovine
Lysergol
Palmitic acid
Stearic acid
Azelaic acid
Linolenic acid
Linoleic acid
Oleic acid
2-hydroxyglutaric acid
Caffeoyl quinic acid
Feruloyl quinic acid
Chlorogenic acid
Jacaranone
Menthyl anthranilate
Strychnine
D-fucose
Beta-amyloid peptide 1-42
Phosphatidylcholines (PC)
Lysophosphatidylcholines (LPC)
Phosphatidylethanolamines (PE)
Lysophosphatidylethanolamines (LPE)
Phosphatidic acids (PA)
Phosphatidylserines (PS)
Phosphatidylglycerols (PG)
Phosphatidylinositols (PI)
Diacylglycerols (DAG)
Sphingolipids
Triacylglycerols (TG)
Saturated fatty acids (SAFA)
Unsaturated fatty acids
Dihydroconiferyl alcohol
Balanopholin
Cinnamic acids
Tricin
Methanol
Benzene
Pyridine
Acetonitrile
Ether
Chloroform
Deuterium oxide

Isotope-Enriched NMR for Pathway Tracing

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that utilizes isotope-enriched precursors to trace metabolic pathways. nih.gov In the context of this compound, which is a conjugate of cholic acid and ciliatine (2-aminoethylphosphonic acid), isotope-enriched NMR spectroscopy can be employed to elucidate its biosynthesis. By administering stable isotope-labeled precursors, such as ¹³C-labeled glucose or ¹³C,¹⁵N-labeled glutamine, to a biological system, researchers can track the incorporation of these isotopes into this compound. nih.gov

This method provides direct information on the metabolic transformations and pathways involved in its formation. nih.gov ¹³C-enrichment NMR spectroscopy is particularly useful for tracking the uptake and utilization of dietary carbon. frontiersin.org For instance, by providing a ¹³C-labeled carbon source, the resulting ¹³C-NMR spectra of this compound would show a specific profile of ¹³C-labeled atoms, revealing the carbon backbone's origin. frontiersin.org This technique is unique in its ability to edit complex spectra by selecting for specific isotopes like ¹³C, which simplifies compound identification and quantification of positional labeling. nih.govalwsci.com This approach allows for a detailed understanding of the energy flow and the incorporation of various biomolecules like carbohydrates, amino acids, and fatty acids into the final structure of this compound. frontiersin.org

Spectroscopic Methods

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for characterizing the functional groups present in this compound. This technique probes the vibrational properties of molecules, which are sensitive to their structure. nih.gov The resulting absorption spectrum acts as a molecular fingerprint, allowing for the identification of specific chemical bonds. mdpi.com

For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. These include:

Hydroxyl (-OH) groups: Broad bands in the region of 3200-3600 cm⁻¹ arising from the hydroxyl groups on the steroid nucleus and the phosphonic acid moiety.

Alkyl (C-H) groups: Stretching and bending vibrations of the methyl and methylene (B1212753) groups in the steroid backbone would appear in the 2800-3000 cm⁻¹ and 1350-1480 cm⁻¹ regions, respectively. researchgate.net

Amide group (-CONH-): The amide linkage between cholic acid and ciliatine would show characteristic bands for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, ~1650 cm⁻¹).

Phosphonic acid group (-PO₃H₂): Vibrations associated with the P=O and P-O-H groups would be observed in the fingerprint region of the spectrum.

Reaction-induced FTIR difference spectroscopy can be used to isolate the vibrations of specific chemical groups involved in a reaction. nih.gov By comparing the FTIR spectra of this compound with its precursors, cholic acid and ciliatine, the specific spectral changes associated with the formation of the amide bond can be identified. Isotope labeling can further aid in the precise assignment of vibrational bands. nih.gov

Sample Preparation and Derivatization Strategies for Enhanced Analysis

Extraction and Enrichment Protocols

Efficient extraction and enrichment of this compound from complex biological matrices like bile or tissue samples are crucial for accurate analysis. Solid-phase extraction (SPE) is a commonly used method for this purpose. nih.gov The principle of SPE relies on the differential affinity of the analyte for a solid sorbent and the sample matrix. nih.gov For a polar compound like this compound, a reverse-phase SPE cartridge (e.g., C18) could be employed, where the analyte is retained on the nonpolar stationary phase while more polar impurities are washed away. Elution is then achieved with a less polar solvent.

The general steps for extraction and enrichment include:

Sample Pre-treatment: This may involve homogenization of tissue or dilution of bile samples.

Cell Lysis and Nucleic Acid Removal: If analyzing intracellular concentrations, cell lysis is necessary, followed by removal of interfering macromolecules like proteins and nucleic acids, often through precipitation or enzymatic digestion. nih.gov

Solid-Phase Extraction: The pre-treated sample is loaded onto a conditioned SPE column. After washing, the enriched this compound is eluted.

Concentration: The eluate is often evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

It is important to optimize the extraction protocol to ensure high recovery and purity of this compound. nih.gov This includes selecting the appropriate SPE sorbent, optimizing wash and elution solvent compositions, and ensuring the removal of interfering substances.

Chemical Derivatization for Chromatographic and Spectrometric Enhancement

Chemical derivatization is often employed to improve the analytical properties of compounds like this compound, especially for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govjfda-online.com Derivatization can enhance volatility, improve chromatographic peak shape, and increase detection sensitivity. jfda-online.comthermofisher.com

For this compound, derivatization can target its hydroxyl, carboxyl (amide), and phosphonic acid functional groups.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the hydroxyl and phosphonic acid groups into their more volatile trimethylsilyl (B98337) (TMS) ethers and esters, respectively. This is a common strategy for GC analysis. sigmaaldrich.com

Acylation: Fluoroacylating agents can be used to introduce fluorine atoms, which enhances detection by electron capture detection (ECD) in GC or by mass spectrometry. jfda-online.com

Esterification: The phosphonic acid group can be esterified to improve its chromatographic behavior in reverse-phase LC.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte. thermofisher.com For LC-MS analysis, derivatization can be used to introduce a readily ionizable moiety, thereby enhancing the signal in electrospray ionization (ESI). ddtjournal.com For example, derivatizing the phosphonic acid group with a reagent containing a tertiary amine can significantly improve ionization efficiency in positive-ion ESI-MS.

Optimization of Mobile Phases and Chromatographic Conditions

The separation of this compound from other bile acids and endogenous compounds is typically achieved using high-performance liquid chromatography (HPLC). libretexts.org The optimization of mobile phase composition and other chromatographic parameters is critical for achieving good resolution and sensitivity.

Mobile Phase Optimization: For the reversed-phase HPLC separation of this compound, a polar mobile phase is used. libretexts.org This typically consists of a mixture of water and an organic modifier like acetonitrile or methanol. phenomenex.com

pH: The pH of the mobile phase is a critical parameter as it affects the ionization state of the phosphonic acid and any residual carboxylic acid groups, thereby influencing retention time. alwsci.comchula.ac.th Adjusting the pH with buffers like ammonium acetate (B1210297) or formic acid can optimize peak shape and resolution. phenomenex.comchromatographyonline.com

Organic Modifier: The percentage of the organic modifier in the mobile phase controls the elution strength. A gradient elution, where the concentration of the organic modifier is increased over time, is often used to separate compounds with a wide range of polarities. libretexts.orgphenomenex.com

Additives: Ion-pairing reagents can be added to the mobile phase to improve the retention and peak shape of ionic compounds like this compound on reversed-phase columns. phenomenex.com

Chromatographic Conditions:

ParameterTypical Conditions for Reversed-Phase HPLCRationale
Column C8 or C18Nonpolar stationary phases suitable for retaining and separating bile acids. libretexts.org
Mobile Phase A Aqueous buffer (e.g., 0.1% formic acid in water, 10 mM ammonium acetate)Controls pH and provides a polar environment. libretexts.orgchromatographyonline.com
Mobile Phase B Organic solvent (e.g., acetonitrile, methanol)Elutes the analyte from the column. phenomenex.com
Elution Mode Gradient elutionAllows for the separation of compounds with varying polarities in a single run. libretexts.org
Flow Rate 0.5 - 1.5 mL/minAffects analysis time and separation efficiency. chula.ac.th
Column Temperature 25 - 40 °CInfluences viscosity of the mobile phase and can affect retention times and peak shapes.
Detector Mass Spectrometer (MS), Evaporative Light Scattering Detector (ELSD)Provides sensitive and specific detection of non-chromophoric compounds like this compound.

By systematically optimizing these parameters, a robust and reliable analytical method for the determination of this compound can be developed.

Future Research Directions and Unanswered Questions

Elucidation of Specific Enzymatic Machinery for Ciliatocholic Acid Biosynthesis

A primary area of future investigation is the precise identification and characterization of the enzymes responsible for the synthesis of this compound. While the general pathways for primary bile acid synthesis from cholesterol are well-established, involving enzymes like cholesterol 7α-hydroxylase (CYP7A1) and sterol 27-hydroxylase (CYP27A1), the specific enzymes that catalyze the conjugation of cholic acid with 2-aminoethylphosphonic acid to form this compound are not fully known. youtube.comjctres.comfrontiersin.org

Future research will likely focus on:

Identifying the specific transferase(s): The enzyme that facilitates the amide bond formation between the carboxyl group of cholic acid and the amino group of 2-aminoethylphosphonic acid needs to be identified. This could involve techniques like protein purification, gene cloning, and expression studies.

Investigating the substrate specificity: Understanding why this particular conjugation occurs and what determines the enzyme's preference for 2-aminoethylphosphonic acid over more common conjugating agents like glycine (B1666218) or taurine (B1682933) is crucial.

Exploring the regulatory mechanisms: Research is needed to uncover how the expression and activity of these biosynthetic enzymes are regulated within the host.

Unraveling the enzymatic machinery will provide fundamental insights into the metabolic pathways that lead to the production of this unique bile acid.

Comprehensive Mapping of Its Role in Gut Microbiome-Host Interactions

The gut microbiome plays a critical role in metabolizing primary bile acids into a diverse array of secondary bile acids, which act as signaling molecules in host-microbiota communication. nih.govfrontiersin.org The interactions between the gut microbiota and the host are bidirectional and essential for maintaining intestinal homeostasis. frontiersin.orgmdpi.com An imbalance in the gut microbial composition, known as dysbiosis, can disrupt these interactions and contribute to various diseases. mdpi.comclevelandclinic.org The influence of this compound on the composition and function of the gut microbiome, and vice versa, is a significant unanswered question.

Key research areas include:

Impact on Microbial Composition: Studies are needed to determine how this compound affects the growth and survival of different bacterial species within the gut. nih.gov Does it exhibit selective antimicrobial properties or promote the growth of specific beneficial bacteria?

Microbial Metabolism of this compound: Investigating whether and how gut microbes can modify the structure of this compound is essential. This could lead to the discovery of novel, microbially-modified phosphonobile acids with unique biological activities.

Signaling Pathways: A crucial area of research is to determine if this compound and its potential metabolites interact with host receptors, such as farnesoid X receptor (FXR) or G-protein-coupled receptors (GPCRs), to modulate host physiology and immune responses. nih.gov

A thorough understanding of these interactions could reveal novel mechanisms by which the host and gut microbiota communicate and influence each other's functions.

Exploration of Structural Analogs for Mechanistic Probes

The synthesis and study of structural analogs of this compound can serve as powerful tools to probe its biological functions. nih.gov By systematically modifying the structure of this compound, researchers can gain insights into the specific molecular features responsible for its activity. nih.gov

Future directions in this area involve:

Synthesis of Analogs: Chemical synthesis can be employed to create a variety of analogs with modifications to the steroid nucleus, the side chain, or the phosphonic acid group. nih.gov

Structure-Activity Relationship (SAR) Studies: These analogs can be used in biological assays to determine how specific structural changes affect their interaction with potential protein targets or their influence on cellular processes.

Development of Probes for Target Identification: Fluorescently-labeled or photo-affinity-labeled analogs of this compound could be developed to identify its binding partners within cells and tissues, providing direct evidence of its molecular targets. nih.govrsc.org

This approach will be instrumental in dissecting the molecular mechanisms underlying the biological effects of this compound.

Development of Advanced Analytical Standards and Reference Materials

The key steps in this process include:

Material Preparation and Characterization: This involves the synthesis or purification of highly pure this compound. semanticscholar.org Its identity and purity must be rigorously confirmed using various analytical techniques.

Homogeneity and Stability Studies: It is essential to ensure that the prepared material is uniform throughout and remains stable over time under specified storage conditions. semanticscholar.org

Certification and Distribution: The development of CRMs often involves inter-laboratory comparisons to assign a certified value with a stated uncertainty. europa.eu Organizations like the Joint Research Centre (JRC) of the European Commission play a role in producing and distributing such materials. europa.eu

The availability of these standards will be fundamental for quantitative studies on the distribution and concentration of this compound in biological samples.

Table 1: Examples of Commercially Available Analytical Standards for Other Acids This table is for illustrative purposes to show the types of standards available for other compounds and does not list standards for this compound.

Compound NameCAS NumberProvider
Chloroacetic acid79-11-8Chem Service chemservice.com
Chloroacetic Acid-13C21839-15-2LGC Standards lgcstandards.com
Benzoic Acid Reference StandardNot specifiedOEA Labs oealabs.com
Acetic Acid Reference Standard SolutionNot specifiedInorganic Ventures labsertchemical.com

Application of Multi-Omics Approaches in this compound Research

The integration of various "omics" technologies, such as metabolomics and lipidomics, offers a powerful and comprehensive approach to understanding the biological role of this compound. nih.govcreative-proteomics.com Multi-omics studies can provide a holistic view of the molecular changes that occur in response to this compound, revealing its impact on various metabolic pathways and cellular networks. frontiersin.orgfrontiersin.org

Future research utilizing multi-omics approaches could focus on:

Untargeted Metabolomics and Lipidomics: These techniques can be used to analyze the global changes in the metabolome and lipidome of cells or tissues treated with this compound. masseycancercenter.orgnih.gov This can help identify novel pathways and biomarkers associated with its activity. frontiersin.org

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to this compound can provide insights into the signaling pathways and cellular processes it regulates.

Integrated Multi-Omics Analysis: Combining data from different omics platforms can lead to a more complete understanding of the complex biological system and how it is perturbed by this compound. nih.govnih.gov This can help in constructing detailed molecular networks and identifying key regulatory nodes.

These advanced analytical strategies will be crucial for moving beyond a single-molecule focus and understanding the broader physiological and pathological implications of this compound.

Q & A

Q. How is ciliatocholic acid structurally characterized, and what analytical techniques are essential for its identification in biological matrices?

this compound is identified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For bile acid conjugates, fragmentation patterns in HRMS (e.g., m/z 537.3 for the molecular ion [M-H]⁻) and characteristic NMR signals (e.g., δ 0.6–2.5 ppm for methyl groups in the steroid nucleus) are critical . Validation requires comparison with synthetic standards and chromatographic separation (e.g., reverse-phase HPLC) to distinguish it from isomers like taurocholic acid .

Q. What is the biological role of this compound in mammalian systems, and how do its detergent properties compare to other bile acids?

this compound, like other bile acids, facilitates lipid emulsification and absorption. Its amphipathic structure enables micelle formation, but its cytotoxicity (e.g., membrane disruption) necessitates tight regulation via hepatic transporters (e.g., BSEP) and renal excretion . Comparative studies with cholic acid reveal differences in hydrophobicity and toxicity thresholds, which can be quantified using cell viability assays (e.g., MTT) and membrane permeability models .

Advanced Research Questions

Q. What challenges arise in synthesizing this compound, and how can regioselective conjugation of bile acids be optimized?

Synthesis involves coupling cholic acid with ornithine derivatives. Key challenges include avoiding side reactions (e.g., esterification at unintended hydroxyl groups) and ensuring stereochemical purity. Regioselectivity can be improved using protecting groups (e.g., tert-butyldimethylsilyl ethers) and catalytic methods (e.g., Mitsunobu reaction). Purity must be confirmed via HPLC-ELSD and 2D NMR .

Q. How do contradictory findings about this compound’s metabolic stability across species impact translational research?

Discrepancies in metabolic half-life (e.g., rapid clearance in rodents vs. persistence in bovine models) may stem from species-specific enzyme expression (e.g., CYP8B1). Researchers should design cross-species pharmacokinetic studies using stable isotope labeling and LC-MS/MS to quantify biliary excretion rates. Comparative genomics of bile acid transporters (e.g., NTCP) can further contextualize interspecies variability .

Q. What methodologies are recommended for resolving conflicting data on this compound’s role in cholestatic liver disease?

Contradictory reports (e.g., hepatoprotective vs. cytotoxic effects) require rigorous in vitro/in vivo correlation. Use organoid models to simulate cholestasis, paired with transcriptomic profiling (RNA-seq) to identify pathways modulated by this compound. Dose-response studies in knockout mice (e.g., FXR⁻/⁻) can isolate receptor-specific effects .

Methodological Guidance

Q. How should researchers design experiments to study this compound’s interactions with gut microbiota?

  • Sample Preparation: Collect fecal samples under anaerobic conditions to preserve microbial viability.
  • Metabolomic Profiling: Use UPLC-QTOF-MS to detect microbial derivatives (e.g., deconjugated products).
  • Functional Assays: Apply gnotobiotic mouse models colonized with defined microbial consortia to assess bile acid transformation .

Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?

  • Nonlinear Regression: Fit sigmoidal curves (e.g., Hill equation) to EC₅₀ values.
  • Multivariate Analysis: Use PCA to separate cytotoxicity drivers (e.g., hydrophobicity vs. membrane affinity).
  • Reproducibility: Include triplicate measurements and validate with alternative assays (e.g., LDH release) .

Literature Synthesis & Validation

Q. How to systematically evaluate the reliability of published data on this compound?

  • Source Prioritization: Focus on studies with full spectral data (NMR, MS) and explicit synthesis protocols .
  • Reproducibility Checks: Replicate key experiments (e.g., enzyme inhibition assays) using described methods.
  • Bias Mitigation: Cross-reference findings with databases like PubMed and EMBASE, excluding non-peer-reviewed sources (e.g., ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.